![molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6](/img/structure/B353385.png)
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a chemical compound with the molecular formula C13H7N3S . It has an average mass of 237.280 Da and a mono-isotopic mass of 237.036072 Da . The structure of this compound contains a total of 27 bonds, including 20 non-H bonds, 14 multiple bonds, 3 double bonds, and 11 aromatic bonds .
Synthesis Analysis
The synthesis of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9 (8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis
The molecular structure of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol includes 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring . It also contains 1 imine (aromatic) and 1 hydrazone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives include the reaction of acenaphtho-9,10-quinone with thiosemicarbazide, followed by a reaction with benzyl chloride derivatives .Physical And Chemical Properties Analysis
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol has a molecular weight of 237.28 . It has a molecular formula of C13H7N3S .Scientific Research Applications
Antitumor Activity
Scientific Field:
Medicinal chemistry and oncology.
Summary:
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives have been explored as potential antitumor agents. Researchers aim to develop novel compounds with cytotoxic activity against cancer cells.
Experimental Procedures:
- Synthesis :
Results:
Conclusion:
The study suggests that acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives could serve as potential apoptosis-inducing agents by targeting Bcl-2. Further research may focus on developing compounds with improved efficacy and selectivity .
Future Directions
properties
IUPAC Name |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQCVAHPQMRJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

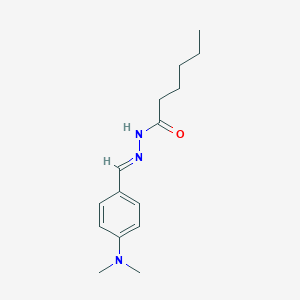
![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)
![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)
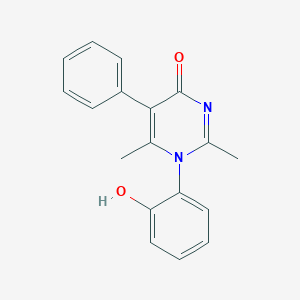
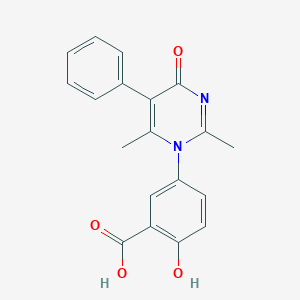
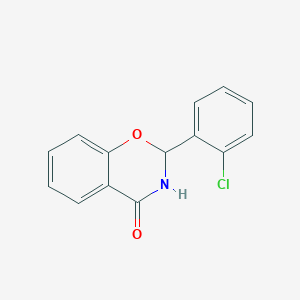


![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)

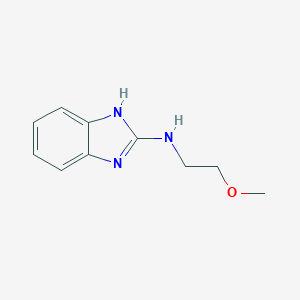
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)

